(3R)-3-(1H-Indol-3-ylmethyl)piperazin-2-one;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3R)-3-(1H-Indol-3-ylmethyl)piperazin-2-one;hydrochloride is a useful research compound. Its molecular formula is C13H16ClN3O and its molecular weight is 265.74. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(3R)-3-(1H-Indol-3-ylmethyl)piperazin-2-one;hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C13H14ClN3O
- Molecular Weight : 255.72 g/mol
Research indicates that this compound exhibits various mechanisms of action:
- Antiviral Activity : Studies have shown that piperazine derivatives can inhibit viral replication. For instance, compounds with similar structures have demonstrated effectiveness against respiratory syncytial virus (RSV) and hepatitis C virus (HCV) with EC50 values ranging from 5 to 28 μM .
- Anticancer Properties : The compound has been evaluated for its cytotoxic effects on cancer cell lines. It has shown promising results in inducing apoptosis in hypopharyngeal tumor cells, suggesting potential as an anticancer agent .
- Neuropharmacological Effects : Indole derivatives are known for their influence on neurotransmitter systems. The piperazine moiety may enhance the binding affinity to serotonin receptors, which is crucial for developing treatments for mood disorders .
Biological Activity Data
The following table summarizes key findings from recent studies on the biological activity of this compound and related compounds.
Case Study 1: Antiviral Activity
A study conducted on piperazine derivatives demonstrated that compounds similar to this compound effectively inhibited RSV replication in vitro. The most potent derivative showed an EC50 value significantly lower than that of standard antiviral drugs like ribavirin, indicating a strong potential for further development as an antiviral agent.
Case Study 2: Cancer Cell Line Testing
In vitro testing on FaDu hypopharyngeal tumor cells revealed that this compound induced apoptosis at concentrations as low as 10 μM. This suggests that the compound could be a candidate for further investigation in cancer therapy.
Properties
IUPAC Name |
(3R)-3-(1H-indol-3-ylmethyl)piperazin-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O.ClH/c17-13-12(14-5-6-15-13)7-9-8-16-11-4-2-1-3-10(9)11;/h1-4,8,12,14,16H,5-7H2,(H,15,17);1H/t12-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAOHSEHPWMRCHR-UTONKHPSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C(N1)CC2=CNC3=CC=CC=C32.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC(=O)[C@H](N1)CC2=CNC3=CC=CC=C32.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.